molecular formula C19H19F3N2O3 B2491971 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethoxy)benzamide CAS No. 2034248-20-7

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethoxy)benzamide

Cat. No. B2491971
CAS RN: 2034248-20-7
M. Wt: 380.367
InChI Key: JAZRUEPZQUZBRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethoxy)benzamide involves multi-step organic reactions, starting from basic aromatic or heteroaromatic compounds. For instance, derivatives of N-(pyridin-2-ylmethyl)benzamide have been synthesized through a series of reactions including chlorination, aminolysis, reduction, and condensation steps, demonstrating the complexity and the precision required in synthesizing such compounds (Gong Ping, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using crystallography and spectroscopic methods, revealing detailed insights into their molecular geometry, intermolecular interactions, and the orientation of functional groups. For example, the crystal structure and Hirshfeld surface analysis of a closely related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, show the orientation of pyridine and benzene rings and the interactions stabilizing the structure (G. Artheswari, V. Maheshwaran, N. Gautham, 2019).

Chemical Reactions and Properties

Compounds with the core structure of N-(pyridin-yl)methyl)-benzamide participate in various chemical reactions, exhibiting a range of chemical properties due to their functional groups. These reactions include palladium-mediated C(sp3)-H bond activation, indicating their potential for further chemical modifications and the synthesis of more complex derivatives (Shih-Yun Chen et al., 2023).

properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c20-19(21,22)27-16-5-1-3-14(11-16)18(25)24-17(13-6-9-26-10-7-13)15-4-2-8-23-12-15/h1-5,8,11-13,17H,6-7,9-10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZRUEPZQUZBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethoxy)benzamide

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